

Preclinical Pharmacology of VTP-27999: A Technical Guide

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Compound of Interest		
Compound Name:	VTP-27999 Hydrochloride	
Cat. No.:	B1139449	Get Quote

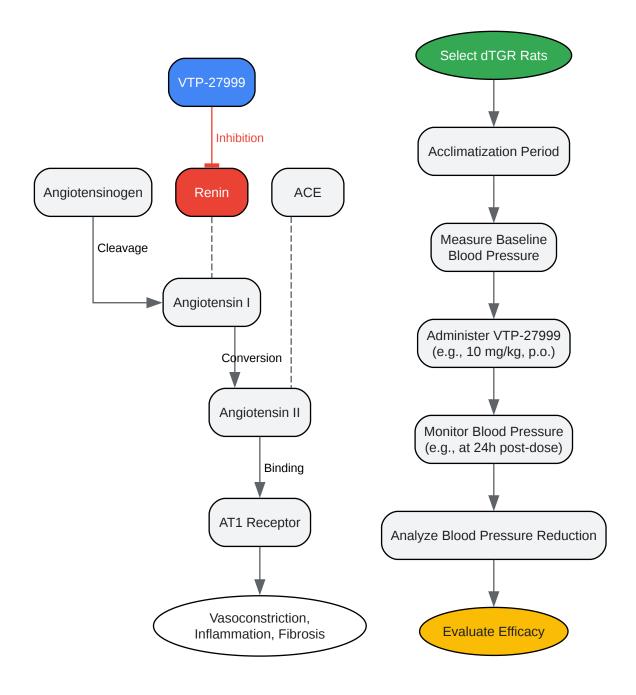
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of VTP-27999, a potent and selective alkyl amine renin inhibitor. The information presented herein is intended to support further research and development efforts in the field of cardiovascular disease, particularly hypertension and end-organ damage. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key studies are provided. Visualizations of the relevant signaling pathway and experimental workflows are included to facilitate understanding.

Core Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

VTP-27999 is a direct renin inhibitor, targeting the initial and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS) cascade.[1][2] Renin, an aspartyl protease primarily secreted by the kidneys, cleaves angiotensinogen to form angiotensin I. Angiotensin I is subsequently converted to the potent vasoconstrictor angiotensin II by angiotensin-converting enzyme (ACE).[2] Angiotensin II mediates its effects by binding to the AT1 receptor, leading to vasoconstriction, inflammation, and fibrosis.[2] By directly inhibiting renin, VTP-27999 effectively blocks the entire downstream cascade, offering a potentially superior therapeutic profile compared to ACE inhibitors and angiotensin receptor blockers (ARBs).[2]





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References



- 1. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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